2,5-Dimethylphenyl phenoxyacetate
Description
2,5-Dimethylphenyl phenoxyacetate is an ester derivative of phenoxyacetic acid, where the phenoxy group is substituted with methyl groups at the 2- and 5-positions. This compound belongs to a class of aryloxyacetates, which are widely studied for their herbicidal and biological activities due to their structural resemblance to natural auxins and photosynthetic inhibitors .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C16H16O3/c1-12-8-9-13(2)15(10-12)19-16(17)11-18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
NEGZAQXCCMIUOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include other substituted phenoxyacetates, such as:
- 2,5-Xylyloxyacetic acid (CAS 7356-41-4): The free acid form of the target compound, differing only by the absence of the ester group.
- 2-(3,5-Dimethylphenoxy)acetic acid (CAS 13334-49-1): Features methyl groups at the 3- and 5-positions, altering steric and electronic properties.
- 2-(2,4-Dimethylphenoxy)acetic acid (CAS 13334-49-1): Substituents at 2- and 4-positions, influencing spatial orientation.
- 2-(2,6-Dimethylphenoxy)acetic acid (CAS 13452-68-1): Steric hindrance due to adjacent methyl groups.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 2,5-Dimethylphenyl phenoxyacetate | Not provided | 2,5-dimethylphenyl | C10H12O3 | 180.20 | High lipophilicity (predicted logP ~3.2) |
| 2,5-Xylyloxyacetic acid | 7356-41-4 | 2,5-dimethylphenoxy | C10H12O3 | 180.20 | Acidic (pKa ~3.5), herbicidal activity |
| 3,5-Dimethylphenoxyacetic acid | 13334-49-1 | 3,5-dimethylphenoxy | C10H12O3 | 180.20 | Enhanced electron-withdrawing effects |
| 2,4-Dimethylphenoxyacetic acid | 13334-49-1 | 2,4-dimethylphenoxy | C10H12O3 | 180.20 | Moderate lipophilicity (logP ~2.8) |
Herbicidal Potential
- Mode of Action: Substituted phenoxyacetates inhibit photosystem II (PSII) by binding to the D1 protein, similar to urea and triazine herbicides .
- Comparative Efficacy: The 2,5-dimethylphenyl group may enhance binding affinity compared to monosubstituted analogs due to optimal steric bulk and lipophilicity .
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